2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
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Overview
Description
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a chemical compound that belongs to the class of benzopyrans It is characterized by the presence of a difluoromethyl group, a dihydrobenzopyran ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base or a catalyst.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the intermediate compound with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfonyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group. For example, oxidation can lead to the formation of difluoromethyl sulfone, while reduction can yield difluoromethyl sulfide.
Coupling Reactions: The benzopyran ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include the use of an appropriate solvent (e.g., acetonitrile) and temperature control.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include the use of an appropriate solvent (e.g., tetrahydrofuran) and temperature control.
Coupling: Reagents such as boronic acids or boronate esters; conditions include the use of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Ester Derivatives: Formed from nucleophilic substitution with alcohols.
Sulfonothioate Derivatives: Formed from nucleophilic substitution with thiols.
Difluoromethyl Sulfone: Formed from oxidation of the difluoromethyl group.
Difluoromethyl Sulfide: Formed from reduction of the difluoromethyl group.
Biaryl Compounds: Formed from coupling reactions involving the benzopyran ring.
Scientific Research Applications
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Materials Science: Explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This can lead to the inhibition of enzyme activity or modulation of protein function. The difluoromethyl group can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride can be compared with other similar compounds, such as:
2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The trifluoromethyl group can impart different chemical and biological properties.
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group. The sulfonamide group is less reactive and can form stable derivatives.
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group. The sulfonate ester group can be used for further functionalization.
Properties
CAS No. |
2408970-08-9 |
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Molecular Formula |
C10H9ClF2O3S |
Molecular Weight |
282.69 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,4-dihydro-2H-chromene-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClF2O3S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9-10H,1,3H2 |
InChI Key |
FFCPTSNWPADZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1C(F)F |
Purity |
95 |
Origin of Product |
United States |
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